molecular formula C14H14FNO B7678779 5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one

5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one

Cat. No.: B7678779
M. Wt: 231.26 g/mol
InChI Key: GCJWUYZZHSQFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one, also known as FMPEP-d8, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes in the brain.

Mechanism of Action

5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one selectively activates mGluR5, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Upon activation, mGluR5 stimulates various intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the adenylyl cyclase-cyclic adenosine monophosphate (AC-cAMP) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways regulate the release of neurotransmitters, the expression of genes, and the morphology of dendritic spines, which are critical for synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain. For example, this compound enhances long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. This compound also increases the release of dopamine and glutamate, which are neurotransmitters involved in reward and motivation. This compound has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one has several advantages for lab experiments. First, this compound is highly selective for mGluR5 and does not activate other mGluR subtypes or ionotropic glutamate receptors. Second, this compound is stable and can be easily synthesized and purified. Third, this compound can be administered to animals via various routes, such as intraperitoneal injection, intravenous injection, and oral gavage. However, this compound also has some limitations for lab experiments. First, this compound is relatively expensive compared to other mGluR5 agonists. Second, this compound has a short half-life in vivo and may require frequent administration to maintain its effects. Third, this compound may have off-target effects at high concentrations or prolonged exposure.

Future Directions

There are several future directions for the research on 5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one. First, more studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity, learning and memory, and neuroinflammation. Second, more studies are needed to investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, especially those that are associated with mGluR5 dysfunction. Third, more studies are needed to develop new mGluR5 agonists or antagonists that have improved pharmacokinetic and pharmacodynamic properties compared to this compound.

Synthesis Methods

The synthesis of 5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one involves several steps. First, 2-acetylpyridine is reacted with 4-methylphenethylamine in the presence of acetic anhydride and sodium acetate to obtain 2-(4-methylphenyl)ethylpyridin-2-one. Then, this compound is reacted with 5-fluoropyridine-2-boronic acid in the presence of palladium acetate and triphenylphosphine to obtain this compound. The final product is purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes in the brain. For example, this compound has been used to study the involvement of mGluR5 in synaptic plasticity, learning and memory, drug addiction, anxiety, depression, and neuroinflammation. This compound has also been used to develop new therapeutic strategies for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and autism spectrum disorders.

Properties

IUPAC Name

5-fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-11-2-4-12(5-3-11)8-9-16-10-13(15)6-7-14(16)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJWUYZZHSQFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2C=C(C=CC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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